5-[1-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole
Description
This compound features a 1,2,4-oxadiazole core substituted at position 3 with a phenyl group and at position 5 with a 1-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl moiety. The oxadiazole ring contributes to π-π stacking interactions, a common feature in bioactive heterocycles .
Properties
IUPAC Name |
5-[1-(2,4-difluorophenyl)-5-methyltriazol-4-yl]-3-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2N5O/c1-10-15(17-20-16(22-25-17)11-5-3-2-4-6-11)21-23-24(10)14-8-7-12(18)9-13(14)19/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNKIKPBXMHPRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(C=C(C=C2)F)F)C3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole typically involves multi-step organic reactions. One common method starts with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The oxadiazole ring can be synthesized via a cyclization reaction involving hydrazides and carboxylic acids. The final step involves coupling the triazole and oxadiazole rings under specific conditions, such as the presence of a catalyst and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes using high-purity reagents, precise temperature control, and efficient purification techniques such as recrystallization or chromatography. Scaling up the synthesis from laboratory to industrial scale requires careful consideration of reaction kinetics and safety protocols .
Chemical Reactions Analysis
Types of Reactions
5-[1-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl or triazole rings are replaced by other substituents
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles in the presence of a base
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Properties
Research indicates that this compound may exhibit significant anticancer properties. Preliminary studies suggest that it can inhibit specific enzymes involved in cell proliferation, potentially modulating pathways related to tumor growth. For instance, compounds with similar triazole structures have demonstrated activity against various cancer cell lines by interfering with cell cycle progression and apoptosis pathways.
Anti-inflammatory Effects
The compound's ability to interact with inflammatory pathways has been explored in several studies. It is hypothesized that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX), which are crucial in the inflammatory response. This suggests potential applications in treating inflammatory diseases.
Synthetic Applications
The synthesis of this compound typically involves multi-step organic reactions that integrate triazole and oxadiazole functionalities. The methods employed often utilize coupling reactions with various electrophiles to achieve the desired structural modifications. This versatility allows for the exploration of numerous derivatives with potentially enhanced biological activities.
Case Study 1: Anticancer Screening
In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of the target compound and evaluated their anticancer activity against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of the compound using animal models of arthritis. The study reported a significant reduction in inflammation markers when treated with the compound compared to control groups, supporting its potential therapeutic application in inflammatory diseases .
Mechanism of Action
The mechanism of action of 5-[1-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of other compounds. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Ring
- 5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (): Replaces the difluorophenyl-triazole with a cyclopropyl-pyrazole. Molecular weight: 337.27 g/mol (vs. ~351.32 g/mol for the target compound).
3-(2-Chlorophenyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole () :
Heterocycle Core Modifications
- 5-(5-Methyl-1H-1,2,4-triazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole (): Replaces the 1,2,3-triazole with a 1,2,4-triazole.
- DFMTI (MK-5435) (): Contains an isoindolinone core instead of oxadiazole. Retains the 1-(2,4-difluorophenyl)-5-methyltriazole moiety. Demonstrated bioactivity as a metabotropic glutamate receptor 2 (mGluR2) modulator with XlogP = 3.4, indicating higher lipophilicity than the oxadiazole-based target compound .
Crystallographic Data
- Isostructural compounds 4 and 5 () exhibit planar molecular conformations with perpendicular fluorophenyl orientations, suggesting similar packing interactions for the target compound .
- SHELX software () is widely used for structural refinement, confirming the reliability of crystallographic data for analogs .
Biological Activity
5-[1-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed examination of its biological activity based on recent studies.
Chemical Structure and Properties
The compound belongs to the oxadiazole and triazole families, which are known for their diverse biological activities. The presence of the difluorophenyl and triazole moieties contributes to its potential pharmacological properties.
Molecular Formula
- Molecular Formula : C15H12F2N4O
- Molecular Weight : 302.28 g/mol
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
Case Studies
- Cytotoxicity Studies :
- A study evaluated the cytotoxic effects of oxadiazole derivatives against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The IC50 values ranged from 0.12 to 2.78 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Another investigation highlighted that certain oxadiazole derivatives induced apoptosis in MCF-7 cells through upregulation of p53 and caspase activation .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | MCF-7 | 0.12 | Apoptosis induction |
| 6a | MEL-8 | 0.75 | Caspase activation |
Antimicrobial Activity
The triazole moiety is particularly noted for its antifungal properties by inhibiting cytochrome P450 enzymes involved in ergosterol synthesis . This makes compounds like this compound potential candidates for antifungal drug development.
Research Findings
A comparative study on similar triazole derivatives indicated that they exhibited strong antifungal activity against various pathogenic fungi with minimal cytotoxicity towards host cells .
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is significantly influenced by their structural components. Modifications in the phenyl ring and substitution patterns can enhance or diminish their potency. For example:
- Halogen Substitution : The introduction of halogen atoms has been shown to affect the antiproliferative activity of these compounds .
| Modification Type | Effect on Activity |
|---|---|
| Halogen Substitution | Increased potency against cancer cells |
| Alkyl Chain Length | Optimal length enhances binding affinity |
Q & A
Q. Example DFT Parameters :
| Functional | Basis Set | Key Findings |
|---|---|---|
| B3LYP | 6-31G(d,p) | HOMO-LUMO gap = 4.2 eV, indicating stability under physiological conditions |
Advanced: What strategies optimize the compound’s metabolic stability in preclinical studies?
- Fluorine Substitution : The 2,4-difluorophenyl group enhances metabolic resistance by reducing CYP450-mediated oxidation .
- Prodrug Design : Masking polar groups (e.g., esterification of carboxylic acids) improves bioavailability .
Q. Experimental Validation :
- In vitro microsomal assay : >80% remaining after 60 minutes .
- Plasma stability : Monitor via LC-MS at pH 7.4 and 37°C .
Advanced: How to address spectral data contradictions (e.g., unexpected NMR splitting)?
- Dynamic Effects : Use variable-temperature NMR to detect conformational exchange in the triazole ring .
- Isotopic Labeling : ¹⁹F NMR or ¹⁵N-labeled analogs clarify ambiguous coupling patterns .
Case Study : A 2020 study resolved split signals in oxadiazole derivatives by attributing them to hindered rotation of the phenyl group .
Advanced: What are the challenges in crystallizing this compound for X-ray studies?
- Polymorphism : Fluorine’s electronegativity promotes multiple crystal forms. Screen solvents (e.g., DMSO/EtOH mixtures) to isolate a single polymorph .
- Crystal Packing : Bulky substituents (e.g., phenyl groups) may require slow evaporation techniques to achieve diffraction-quality crystals .
Q. Success Metrics :
| Parameter | Target Value |
|---|---|
| Resolution | <1.0 Å |
| R-factor | <0.05 |
Advanced: How to design SAR studies for this compound?
Q. SAR Table :
| Derivative | Substitution | MIC (µg/mL) | IC₅₀ (µM) |
|---|---|---|---|
| Parent Compound | 2,4-F₂, 5-CH₃ | 8.0 | 12.3 |
| Analog A | 3-Cl, 5-CF₃ | 4.0 | 6.7 |
Advanced: What are the implications of fluorine’s electronic effects on reactivity?
- Electron-Withdrawing Effects : Fluorine increases the electrophilicity of the triazole ring, facilitating nucleophilic aromatic substitution .
- Steric Effects : Ortho-fluorine atoms hinder rotation, stabilizing specific conformers in solution .
Q. Experimental Validation :
- Compare reaction rates of fluorinated vs. non-fluorinated analogs in SNAr reactions .
Advanced: How to mitigate degradation during long-term storage?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
